molecular formula C14H15FN4O B11661192 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide

Cat. No.: B11661192
M. Wt: 274.29 g/mol
InChI Key: QPDGSPSHTGRPCB-LZYBPNLTSA-N
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Description

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide is a complex organic compound that features a pyrazole ring substituted with dimethyl groups and a hydrazide moiety linked to a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide typically involves the condensation of 3,5-dimethyl-1H-pyrazole-1-carbohydrazide with 4-fluorobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide moiety to amines.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
  • 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylamine
  • 3,5-dimethyl-1H-pyrazole-1-carbohydrazide

Uniqueness

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide is unique due to the presence of both a pyrazole ring and a fluorophenyl group, which confer specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for research.

Properties

Molecular Formula

C14H15FN4O

Molecular Weight

274.29 g/mol

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C14H15FN4O/c1-10-7-11(2)19(18-10)9-14(20)17-16-8-12-3-5-13(15)6-4-12/h3-8H,9H2,1-2H3,(H,17,20)/b16-8+

InChI Key

QPDGSPSHTGRPCB-LZYBPNLTSA-N

Isomeric SMILES

CC1=CC(=NN1CC(=O)N/N=C/C2=CC=C(C=C2)F)C

Canonical SMILES

CC1=CC(=NN1CC(=O)NN=CC2=CC=C(C=C2)F)C

Origin of Product

United States

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